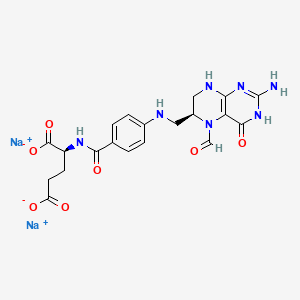
Levoleucovorin disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Levoleucovorin disodium is synthesized from racemic leucovorin, which is a mixture of dextrorotary and levorotary isomers. The levorotary isomer is isolated and converted into its disodium salt form . The synthesis involves the reduction of folic acid to tetrahydrofolic acid, followed by formylation to produce folinic acid. The levorotary isomer is then separated and reacted with sodium ions to form this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis and purification processes. The racemic mixture of leucovorin is subjected to chiral resolution techniques to isolate the levorotary isomer. This is followed by crystallization and conversion to the disodium salt form .
Chemical Reactions Analysis
Types of Reactions: Levoleucovorin disodium primarily undergoes reduction and substitution reactions. It is reduced to tetrahydrofolate, which is an active cofactor in various biochemical reactions .
Common Reagents and Conditions:
Major Products: The major product formed from the reduction of this compound is tetrahydrofolate, which plays a crucial role in the synthesis of purines, pyrimidines, and methionine .
Scientific Research Applications
Levoleucovorin disodium has a wide range of applications in scientific research:
Mechanism of Action
Levoleucovorin disodium exerts its effects by bypassing the inhibition of dihydrofolate reductase (DHFR) caused by folic acid antagonists like methotrexate . It is rapidly converted to tetrahydrofolate, which is essential for the synthesis of nucleic acids and amino acids . This conversion allows it to act as a cellular replacement for tetrahydrofolate, thereby preventing the toxic effects associated with folate deficiency .
Comparison with Similar Compounds
Leucovorin: A racemic mixture of dextrorotary and levorotary isomers.
Folinic Acid: Another name for leucovorin, which includes both isomers.
Uniqueness: Levoleucovorin disodium is unique in that it contains only the pharmacologically active levorotary isomer, making it more effective and reducing the risk of side effects compared to the racemic mixture of leucovorin .
Properties
CAS No. |
1141892-29-6 |
|---|---|
Molecular Formula |
C20H21N7Na2O7 |
Molecular Weight |
517.4 g/mol |
IUPAC Name |
disodium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;/q;2*+1/p-2/t12-,13-;;/m0../s1 |
InChI Key |
FSDMNNPYPVJNAT-NJHZPMQHSA-L |
Isomeric SMILES |
C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


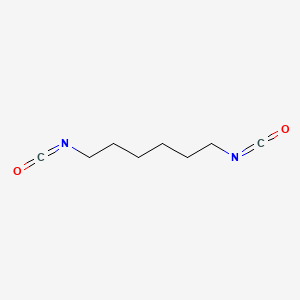
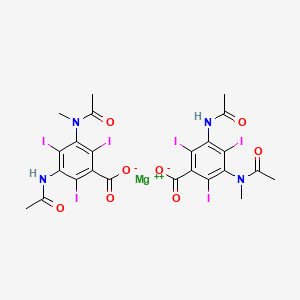
![sodium;cyclopropylsulfonyl-[(1R,4R,7Z,15R,17R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonyl]azanide](/img/structure/B10774020.png)
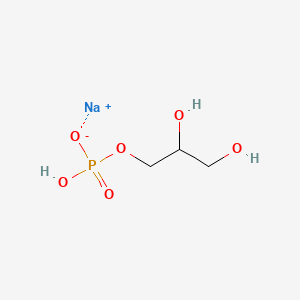
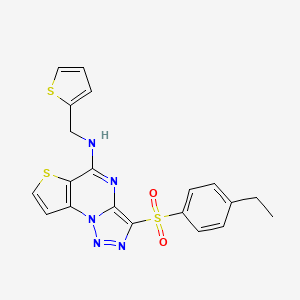
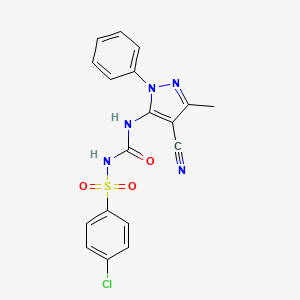
![(3S,6S,10aS)-N-benzhydryl-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide](/img/structure/B10774050.png)
![(1R,3R,6R,8S,9R,10S,11S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774051.png)
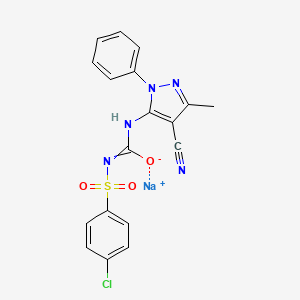
![[1-(Hydroxyamino)-1-oxo-5-(3-phenoxyphenyl)pentan-2-yl]phosphonic acid](/img/structure/B10774099.png)
![(4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774100.png)
![3-[4,8-dimethylnona-3,7-dienyl(methyl)amino]propyl phosphono hydrogen phosphate](/img/structure/B10774114.png)
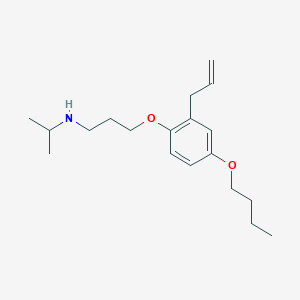
![1-[3-(Dimethyl-1,2-oxazol-4-yl)-5-ethoxyphenyl]ethan-1-ol](/img/structure/B10774120.png)
